REACTION_CXSMILES
|
S(=O)(=O)(O)O.N[C:7]1[CH:8]=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[C:12]#[N:13].N([O-])=[O:17].[Na+].NC(N)=O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[OH:17][C:7]1[CH:8]=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[C:12]#[N:13] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
826 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C#N)C1)C
|
Name
|
ice
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
522 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a clear solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was below 5° C.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated to reflux
|
Type
|
WAIT
|
Details
|
the heating continued for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
(NOTE: Blast shield used during heating)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×)
|
Type
|
WASH
|
Details
|
The combined organics were washed with H2O and 10% Na2CO3 solution
|
Type
|
EXTRACTION
|
Details
|
before being extracted with 10% NaOH solution
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×)
|
Type
|
EXTRACTION
|
Details
|
The combined organics from this second extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a light brown solid which
|
Type
|
CUSTOM
|
Details
|
was purified via flash column chromatography (silica, DCM to 0.5% NH3/9.5% MeOH/90% DCM)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=C(C#N)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 476 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |